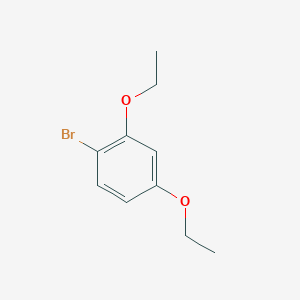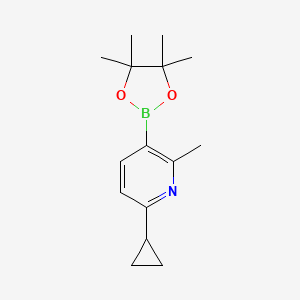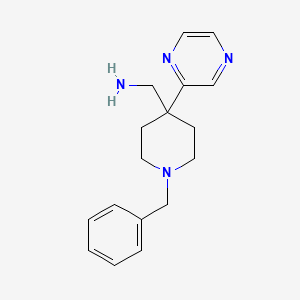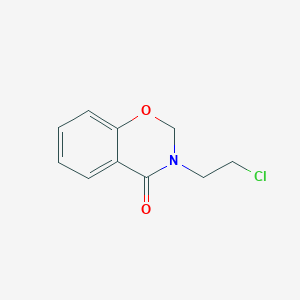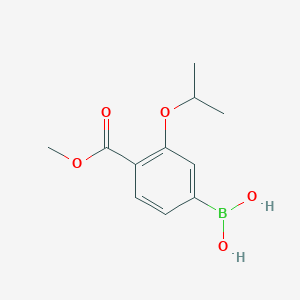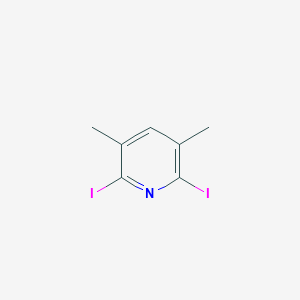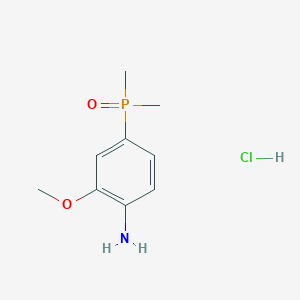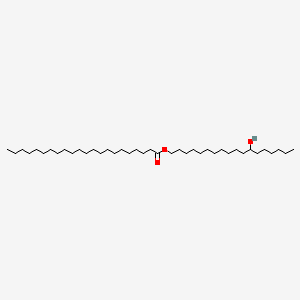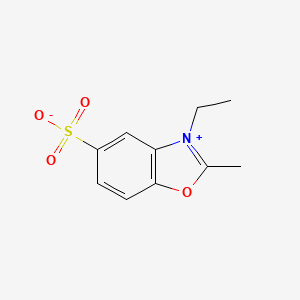![molecular formula C8H6BrF2N3 B13979923 7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine typically involves the oxidative cyclization of N-(2-pyridyl)amidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system. This method is efficient and yields the desired product in moderate to high yields .
化学反応の分析
Types of Reactions
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine undergoes various types of chemical reactions, including:
Oxidation: Using oxidizers like NaOCl, Pb(OAc)4, and MnO2.
Reduction: Typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reducing Agents: LiAlH4.
Halogenating Agents: NBS.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
科学的研究の応用
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:
Medicinal Chemistry: Used in the design of drugs targeting specific enzymes and receptors.
Material Science: Utilized in the design of efficient light-emitting materials for phosphorescent OLED devices.
Biological Research: Investigated for its potential antibacterial and anticancer activities.
作用機序
The mechanism of action of 7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Janus kinases, which play a crucial role in the signaling pathways of various cytokines and growth factors . This inhibition can lead to the modulation of immune responses and inflammation.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: A closely related compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer activities.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its antibacterial properties.
Uniqueness
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine and difluoromethyl groups enhances its reactivity and potential for functionalization, making it a valuable compound in various research fields .
特性
分子式 |
C8H6BrF2N3 |
|---|---|
分子量 |
262.05 g/mol |
IUPAC名 |
7-bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H6BrF2N3/c1-4-5(9)2-3-14-7(4)12-13-8(14)6(10)11/h2-3,6H,1H3 |
InChIキー |
AKHZKNPAEJXMPB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN2C1=NN=C2C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


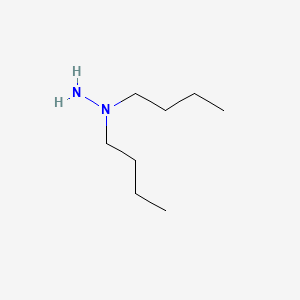
![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
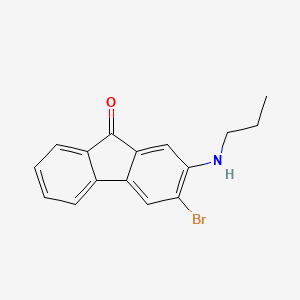
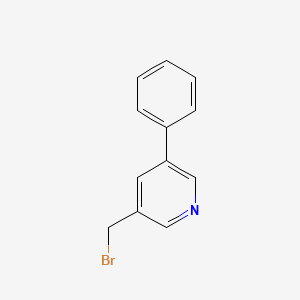
![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
